N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(4-methylindol-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O/c1-14-3-2-4-18-17(14)9-11-24(18)12-10-20-19(26)15-5-7-16(8-6-15)25-13-21-22-23-25/h2-9,11,13H,10,12H2,1H3,(H,20,26) |
InChI Key |
KUQVPRIQXXVRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Coupling Reaction: Finally, the indole and tetrazole moieties are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Implications
The following table summarizes key structural differences between the target compound and its analogs:
Detailed Analysis of Analogous Compounds
4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide
- Structural Differences: Indole substituent: 4-methoxy vs. 4-methyl in the target compound. Methoxy groups are electron-donating, which may reduce metabolic oxidation compared to methyl. Benzamide substituents: Chlorine at position 4 and tetrazole at position 2 (ortho). Impact: The ortho-tetrazole may sterically hinder interactions with flat binding pockets, whereas the para-substitution in the target compound could allow better alignment with target sites.
N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(tetrazol-1-yl)benzamide
- Benzamide substituents: Fluorine at position 4 and tetrazole at position 2. Fluorine’s electronegativity may enhance hydrogen bonding, while ortho-tetrazole could limit conformational flexibility. Impact: Dual halogenation (Cl, F) may improve binding affinity but increase metabolic susceptibility due to higher polarity.
Physicochemical and Pharmacological Considerations
- Tetrazole Position : Para-substitution (target compound) vs. ortho-substitution (analogs) affects dipole moments and hydrogen-bonding capacity. Para-tetrazole may mimic carboxylate groups more effectively in bioactive conformations.
- Indole Modifications : Methyl (target) vs. methoxy or chloro (analogs) influence electron density and steric bulk. Methyl groups may offer better metabolic stability compared to methoxy, which is prone to demethylation.
Biological Activity
Overview of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide
This compound is a synthetic compound that incorporates an indole moiety and a tetrazole ring. Compounds with similar structures have been studied for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Biological Activity
Anticancer Activity
Compounds containing indole derivatives have shown promising anticancer properties. For instance, indole-based compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that certain indole-based compounds exhibit significant antibacterial and antifungal activities against a range of pathogens. The presence of functional groups like tetrazoles can enhance these effects by increasing lipophilicity and improving membrane permeability.
Enzyme Inhibition
The tetrazole moiety is known to interact with various enzymes, including xanthine oxidase and cyclooxygenase. Compounds that include tetrazole rings have been investigated for their ability to inhibit these enzymes, which are involved in inflammatory processes and oxidative stress.
Case Studies
-
Indole Derivatives in Cancer Therapy
- A study evaluated several indole derivatives for their cytotoxic effects on breast cancer cell lines. Results indicated that compounds with specific substitutions on the indole ring exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
-
Tetrazole Compounds Against Bacterial Strains
- A series of tetrazole-containing compounds were tested against Gram-positive and Gram-negative bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Structure | Biological Activity | IC50/MIC Values | References |
|---|---|---|---|---|
| Indole Derivative A | Indole + Alkyl Side Chain | Anticancer | IC50 = 5 μM | [Study 1] |
| Tetrazole Compound B | Tetrazole + Aromatic Ring | Antimicrobial | MIC = 32 μg/ml | [Study 2] |
| Indole-Tetrazole C | Indole + Tetrazole | Enzyme Inhibition | IC50 = 10 μM (Xanthine Oxidase) | [Study 3] |
Q & A
Q. Advanced Research Focus
- Counter-screening panels : Test against unrelated targets (e.g., kinases, GPCRs) to rule out promiscuous binding .
- Cytotoxicity thresholds : Use resazurin (Alamar Blue) assays to establish selectivity indices (e.g., IC₅₀ for target vs. IC₅₀ for cell viability) .
- CRISPR knockouts : Validate mechanism by comparing activity in wild-type vs. target gene-knockout cell lines .
What emerging applications are being explored beyond traditional medicinal chemistry?
Q. Advanced Research Focus
- Chemical biology probes : Conjugate with biotin or fluorophores for target identification via pull-down assays or imaging .
- Metal-organic frameworks (MOFs) : Exploit the tetraazole’s chelation capacity to design stimuli-responsive drug delivery systems .
- Photodynamic therapy : Investigate light-triggered activation by modifying the indole moiety with photosensitizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
